molecular formula C23H24N2OS B14919998 {4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(naphthalen-1-yl)methanone

{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(naphthalen-1-yl)methanone

Cat. No.: B14919998
M. Wt: 376.5 g/mol
InChI Key: FTBCZZIXMFIKNP-UHFFFAOYSA-N
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Description

{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE is a complex organic compound with the molecular formula C23H24N2OS. It is characterized by the presence of a piperazine ring, a naphthyl group, and a methylsulfanylbenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}(1-NAPHTHYL)METHANONE lies in its combination of a piperazine ring, a naphthyl group, and a methylsulfanylbenzyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H24N2OS/c1-27-20-11-9-18(10-12-20)17-24-13-15-25(16-14-24)23(26)22-8-4-6-19-5-2-3-7-21(19)22/h2-12H,13-17H2,1H3

InChI Key

FTBCZZIXMFIKNP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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